molecular formula C32H48O5 B210930 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate CAS No. 35738-25-1

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate

Cat. No.: B210930
CAS No.: 35738-25-1
M. Wt: 512.7 g/mol
InChI Key: RJEUVXAJCYTMIC-LRFNUQPTSA-N
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Description

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is a triterpenoid . Triterpenoids are terpene molecules containing six isoprene units .


Molecular Structure Analysis

The molecular formula of this compound is C32H48O5. Its molecular weight is 512.7 g/mol.


Physical and Chemical Properties Analysis

This compound is an extremely weak basic compound .

Scientific Research Applications

  • Majumder and Bagchi (1983) explored oxidative transformations of triterpenoids, which are relevant for understanding the chemical behavior and potential applications of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate in synthetic organic chemistry (Majumder & Bagchi, 1983).

  • Sejbal et al. (2000) discussed the preparation and conformational analysis of 1,2-Seco derivatives of 19β,28-Epoxy-18α-oleanane, which can provide insights into the structural and conformational properties of similar compounds (Sejbal et al., 2000).

  • Kitagawa, Kitazawa, and Yosioka (1972) investigated the photochemical transformation of oleanolic acid, a process relevant for understanding the photochemical properties of similar epoxy-oleanane derivatives (Kitagawa, Kitazawa, & Yosioka, 1972).

  • Mahadik et al. (2009) studied beta-amino alcohol derivatives, which can shed light on the potential applications of this compound in asymmetric synthesis and catalysis (Mahadik et al., 2009).

  • Singh and Kamboj (2010) synthesized β-amino alcohols from methyl epoxy stearate, which might provide a parallel for understanding the reactivity and potential applications of similar epoxy compounds (Singh & Kamboj, 2010).

  • El‐Seedi, Hazell, and Torssell (1994) isolated various triterpenes and determined the structure of a new triterpene similar to the compound , contributing to the understanding of its structural and functional properties (El‐Seedi, Hazell, & Torssell, 1994).

  • Boar, Joukhadar, Luque, Mcghie, Barton, Arigoni, Brunner, and Giger (1978) explored the transformation of β-amyrin into oleanolic acid, providing a context for understanding similar transformations in related compounds (Boar et al., 1978).

  • Sejbal, Klinot, and Buděšínský (1991) studied the photolyses and pyrolyses of triterpenoid nitrites, which can be relevant for understanding the stability and reactivity of similar epoxy triterpenoids (Sejbal, Klinot, & Buděšínský, 1991).

  • Pradhan, Chakraborty, and Weyerstahl (1987) conducted studies on the oxidation of triterpenoids, which is important for understanding the oxidative behavior of similar compounds (Pradhan, Chakraborty, & Weyerstahl, 1987).

  • Woo, Kang, and Jew (1985) investigated the cycloetherification of hydroxyoleanenes, which might offer insights into the cyclization reactions of similar compounds (Woo, Kang, & Jew, 1985).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate' can be achieved through a series of chemical reactions involving starting materials such as oleanolic acid and acetic anhydride. The synthesis pathway involves the protection of the hydroxyl group, oxidation of the alcohol group, and epoxidation of the double bond.", "Starting Materials": [ "Oleanolic acid", "Acetic anhydride", "Pyridine", "Chloroform", "Anhydrous sodium sulfate", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Concentrated sulfuric acid", "Acetic acid", "Hydrochloric acid", "Potassium hydroxide", "Sodium chloride" ], "Reaction": [ "Protection of the hydroxyl group by reacting oleanolic acid with acetic anhydride and pyridine to form oleanolic acid acetate.", "Oxidation of the alcohol group by reacting oleanolic acid acetate with hydrogen peroxide and sodium bicarbonate to form 3β-hydroxyolean-12-en-28-oic acid.", "Epoxidation of the double bond by reacting 3β-hydroxyolean-12-en-28-oic acid with m-chloroperbenzoic acid in chloroform to form 11α,12α-epoxy-3β-hydroxyolean-28-oic acid.", "Acetylation of the hydroxyl group by reacting 11α,12α-epoxy-3β-hydroxyolean-28-oic acid with acetic anhydride and pyridine to form 11α,12α-epoxy-3β-hydroxy-28,13-oleananolide 3-acetate.", "Purification of the compound through recrystallization using methanol and ethanol, and washing with diethyl ether.", "Final purification of the compound through column chromatography using silica gel and eluting with a mixture of chloroform and methanol.", "Drying of the compound using anhydrous sodium sulfate and characterization using various spectroscopic techniques." ] }

CAS No.

35738-25-1

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate

InChI

InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3/t19-,20+,21-,22-,23+,24-,28-,29+,30-,31-,32+/m0/s1

InChI Key

RJEUVXAJCYTMIC-LRFNUQPTSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)C

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C

Appearance

Powder

melting_point

329-331°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Reactant of Route 2
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Reactant of Route 3
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Reactant of Route 4
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Reactant of Route 5
Reactant of Route 5
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Reactant of Route 6
Reactant of Route 6
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate

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